molecular formula C21H19N3O2S B2689380 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034572-16-0

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2689380
CAS RN: 2034572-16-0
M. Wt: 377.46
InChI Key: DNNLQKXLMGBMKU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide, also known as CPTH6, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Synthetic Chemistry Applications

Innovations in Synthesis Methods : Research has highlighted efficient synthetic routes for related compounds, demonstrating advancements in intramolecular cyclization techniques. For example, Kumar et al. (2012) described a two-step synthesis involving intramolecular copper-catalyzed cyclization of functionalized enamides leading to oxazoles, which are structurally related to thiazole carboxamides (Kumar et al., 2012). This method could potentially be adapted for the synthesis of thiazole carboxamide derivatives.

Medicinal Chemistry Applications

Antimicrobial Activity : Compounds with structural similarities have been evaluated for their antimicrobial properties. Fandaklı et al. (2012) synthesized 1,2,4-triazol-3-one derivatives that exhibited significant antimicrobial activity (Fandaklı et al., 2012). Similar research on thiazole carboxamide derivatives could reveal new antimicrobial agents.

Antifungal and Anticancer Activities : Singh and Vedi (2014) synthesized triazolylindole derivatives showing antifungal activity, indicating the potential of indole-containing compounds in developing new antifungal agents (Singh & Vedi, 2014). Additionally, compounds with thiazole and indole moieties have been explored for their anticancer activities, suggesting a broad spectrum of biological applications for these chemotypes.

Materials Science Applications

Antioxidant Additives : Amer et al. (2011) investigated thiazoles as antioxidant additives for lubricating oils, highlighting the utility of thiazole derivatives in enhancing the oxidative stability of industrial products (Amer et al., 2011). This indicates the potential of "N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide" in material science applications, particularly in improving the performance and longevity of materials.

Mechanism of Action

Target of Action

The primary targets of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact excellently with their target receptors . This interaction can lead to changes in the function of the receptor, which can result in the observed biological activities.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

The specific molecular and cellular effects of This compound Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-24-12-16(15-9-5-6-10-18(15)24)19(25)11-22-20(26)17-13-27-21(23-17)14-7-3-2-4-8-14/h2-10,12-13,19,25H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNLQKXLMGBMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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